![molecular formula C26H46NO5P B14190704 Undecyl [(4-nitrophenoxy)methyl]octylphosphinate CAS No. 850878-95-4](/img/structure/B14190704.png)
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is a complex organic compound characterized by its unique structural features It contains a phosphinate group, an undecyl chain, and a nitrophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecyl [(4-nitrophenoxy)methyl]octylphosphinate typically involves multiple steps. One common method includes the reaction of undecylphosphinic acid with 4-nitrophenol in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phosphinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinate compounds.
Wissenschaftliche Forschungsanwendungen
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of undecyl [(4-nitrophenoxy)methyl]octylphosphinate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phosphinate group can also participate in binding interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline
- Undecylenic acid
Uniqueness
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not commonly observed in similar compounds.
Eigenschaften
CAS-Nummer |
850878-95-4 |
|---|---|
Molekularformel |
C26H46NO5P |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
1-nitro-4-[[octyl(undecoxy)phosphoryl]methoxy]benzene |
InChI |
InChI=1S/C26H46NO5P/c1-3-5-7-9-11-12-13-14-16-22-32-33(30,23-17-15-10-8-6-4-2)24-31-26-20-18-25(19-21-26)27(28)29/h18-21H,3-17,22-24H2,1-2H3 |
InChI-Schlüssel |
SCOJGAKGUBJKRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOP(=O)(CCCCCCCC)COC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


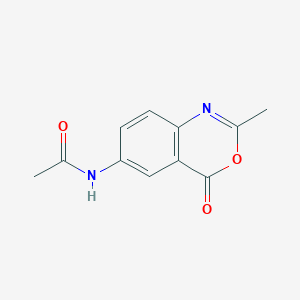
![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)
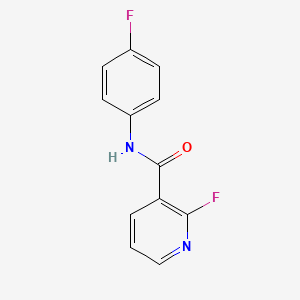
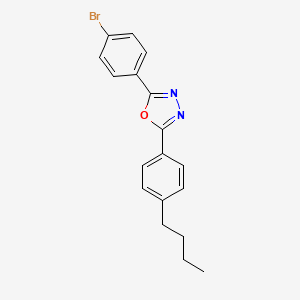
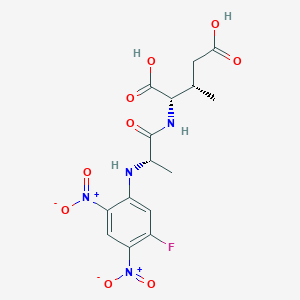
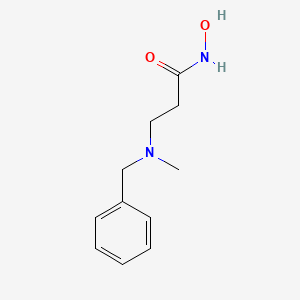
![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
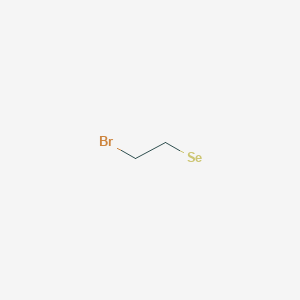
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
